REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[Br:17]Br>O>[NH2:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[N:4][C:5]([Br:17])=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)C(=O)OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6.73 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 25° C. until the acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has reacted completely (HPLC check, about 24 hours)
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
A precipitate precipitates out of the reaction solution
|
Type
|
FILTRATION
|
Details
|
This is filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EA
|
Type
|
WASH
|
Details
|
washed with sodium thiosulfate solution
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
CUSTOM
|
Details
|
purified by means of column chromatography (gradient heptane: EA 5-100% in 30 min.)
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)Br)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |